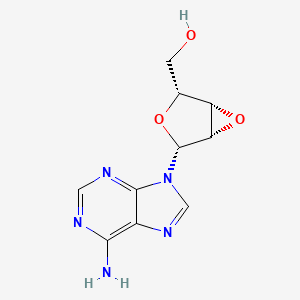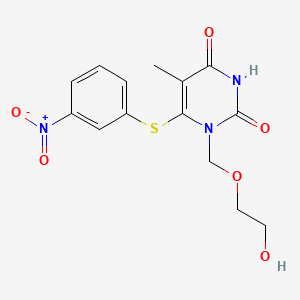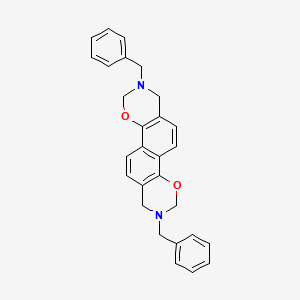
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- is a heterocyclic organic compound that features a pyrrolidinone ring substituted with an ethoxy group and a pyridinylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . This method is efficient and environmentally friendly, offering high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and safety. The use of green chemistry principles, such as the replacement of hazardous reagents with safer alternatives, is often emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the pyrrolidinone ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or pyridinylsulfonyl groups, often using reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ethoxy and pyridinylsulfonyl groups enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidone: A simpler analog with a similar pyrrolidinone ring but lacking the ethoxy and pyridinylsulfonyl groups.
5-Methyl-2-pyrrolidinone: A derivative with a methyl group instead of an ethoxy group.
1-Vinyl-2-pyrrolidinone: Contains a vinyl group, offering different reactivity and applications.
Uniqueness
2-Pyrrolidinone, 5-ethoxy-1-(3-pyridinylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxy and pyridinylsulfonyl groups enhances its versatility and potential for various applications compared to its simpler analogs .
Propiedades
Número CAS |
111711-52-5 |
|---|---|
Fórmula molecular |
C11H14N2O4S |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
5-ethoxy-1-pyridin-3-ylsulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O4S/c1-2-17-11-6-5-10(14)13(11)18(15,16)9-4-3-7-12-8-9/h3-4,7-8,11H,2,5-6H2,1H3 |
Clave InChI |
CWFLAPRNRAXEDU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC(=O)N1S(=O)(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


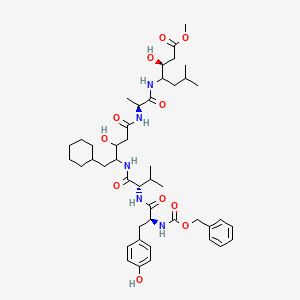
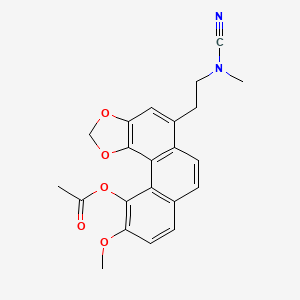
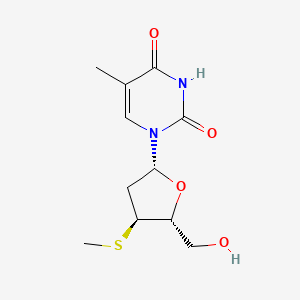

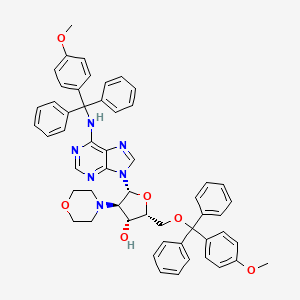
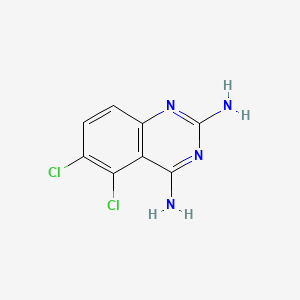
![3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15194546.png)
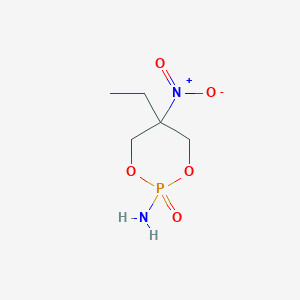
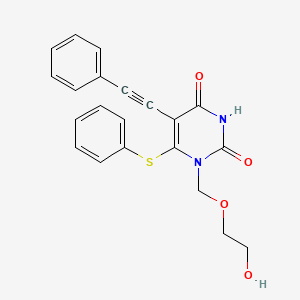
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
